Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H20ClNO5S and its molecular weight is 433.9. The purity is usually 95%.
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Biological Activity
Ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN2O5S, with a molecular weight of approximately 436.91 g/mol. The compound features a pyran ring substituted with a benzenesulfonyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems .
Research indicates that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating enzyme activity and receptor binding, which underlie its observed biological effects .
Biological Activities
Preliminary studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects .
- Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of the pyran scaffold have been noted for their effectiveness against resistant strains .
- Antioxidant Effects : The antioxidant potential of this compound has been assessed using various assays, indicating its ability to scavenge free radicals effectively .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity Studies :
Compound Cell Line IC50 (µM) 7k HCT-116 0.25 7l MDA-MB-435 0.29 Ethyl derivative HCT-116 0.36 -
Antibacterial Activity :
Bacterial Strain IC50 (µM) Staphylococcus aureus 12.5 Escherichia coli 15.0 - Antioxidant Activity :
Properties
IUPAC Name |
ethyl 6-amino-5-(benzenesulfonyl)-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S/c1-3-27-21(24)17-13(2)28-20(23)19(18(17)14-9-11-15(22)12-10-14)29(25,26)16-7-5-4-6-8-16/h4-12,18H,3,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDOQVWTWTWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.